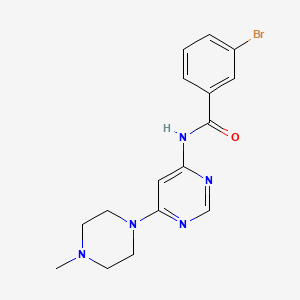
3-bromo-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)benzamide is a chemical compound with the molecular formula C9H13BrN4 . It is available from several suppliers for scientific research needs .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in the literature . The compounds were designed and synthesized as part of a study seeking potent anti-tubercular agents .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code 1S/C9H13BrN4/c1-13-4-6-14(7-5-13)9-3-2-8(10)11-12-9/h2-3H,4-7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its anti-tubercular activity . The compound was evaluated for its inhibitory concentrations against Mycobacterium tuberculosis H37Ra .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 257.13 . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
- Anticancer and Anti-5-lipoxygenase Agents : Research has led to the synthesis of novel pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic activities against cancer cell lines and 5-lipoxygenase inhibition activities. The structure-activity relationship was also discussed (Rahmouni et al., 2016).
Synthesis and Antiviral Activity
- Antiviral Properties Against Influenza : A study focused on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, which showed remarkable antiavian influenza virus activity. Among the synthesized compounds, several exhibited significant antiviral activities against bird flu influenza (Hebishy et al., 2020).
Synthesis and Antibacterial Activity
- Antibacterial Effects : Novel 4-{4-(methylamino)thieno[3,2-d]pyrimidin-2-yl}-benzohydrazide derivatives were synthesized and showed high activity against various bacteria including Escherichia coli and Staphylococcus aureus. The structural confirmation of these compounds was done through spectral analysis (Giri et al., 2017).
Synthesis and Antimicrobial Activities
- Activity Against Resistant Strains : The synthesis of densely functionalized benzo[e]pyrazolo[5′,1′:2,3]pyrimido[4,5-b][1,4]diazepines revealed antimicrobial activity against multi-drug-resistant bacterial strains. This study highlights the potential for developing antimicrobial drugs based on this structure (Sheikhi-Mohammareh et al., 2020).
Synthesis and Functionalization
- Novel Derivatives and Enzyme Inhibition : The synthesis of derivatives of 5,5′-(ethane-1,2-diyl)bis(3-((5-bromo-6-methyl-2-tertiaryaminopyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amines) was carried out, and their potential as inhibitors of 15-lipoxygenase was evaluated. Some compounds showed promising IC50 values, suggesting potential medicinal applications (Asghari et al., 2016).
Synthesis and Spectral Studies
- Electrochemical and Magnetic Properties : Unsymmetrical binucleating ligands were synthesized and their copper(II) complexes were studied for spectral, electrochemical, and magnetic behaviors. This research provides insights into the electrochemical and magnetic properties of these complexes, which could have implications in various fields of chemistry (Amudha et al., 1999).
Safety and Hazards
The safety information available indicates that this compound is classified under GHS06, with the signal word "Danger" . The hazard statements include H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Propriétés
IUPAC Name |
3-bromo-N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O/c1-21-5-7-22(8-6-21)15-10-14(18-11-19-15)20-16(23)12-3-2-4-13(17)9-12/h2-4,9-11H,5-8H2,1H3,(H,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPCVVIEEQFBOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-4-[4-(trifluoromethylsulfanyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2732715.png)
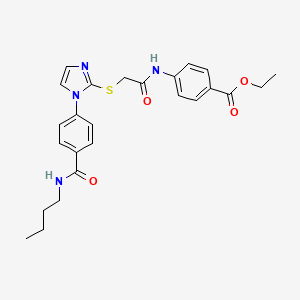

![3-[1-(4-chlorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/no-structure.png)
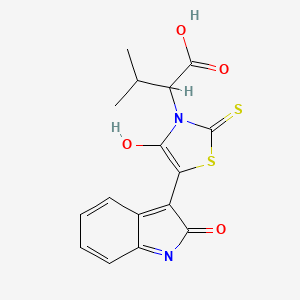
![N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2732724.png)
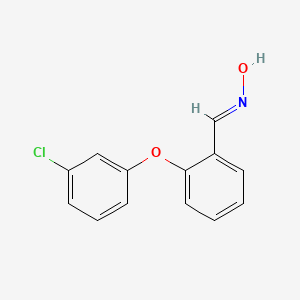
![7-Chloro-3-(3-fluorophenyl)-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2732729.png)

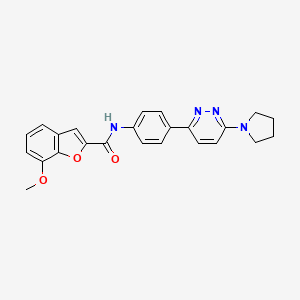
![N-[(3-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2732734.png)
![6-Chloro-3-(2-methylcyclopropyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2732735.png)
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2732736.png)